N-cyclopropyl-4-hydroxybenzamide
Overview
Description
N-cyclopropyl-4-hydroxybenzamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted by a N-cyclopropyl moiety and a hydroxyl group . The C4–N1–C2 bond angle in the amide group is determined to be 122.61(13)° .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a predicted boiling point of 401.8 °C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 .Scientific Research Applications
Cancer Research and Anticancer Agents
N-cyclopropyl-4-hydroxybenzamide derivatives have shown promise in cancer research. One study involved synthesizing niclosamide derivatives (related to this compound) and testing their effects against various human cancer cells. These derivatives exhibited significant cytotoxicity against certain cancer cells, suggesting potential as anticancer agents (Tang et al., 2017).
Biosensors and Electrochemical Applications
This compound derivatives have been used in the development of biosensors. For example, a study described a high-sensitive biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor showed potential for the electrocatalytic determination of certain compounds, demonstrating the versatility of this compound derivatives in electrochemical applications (Karimi-Maleh et al., 2014).
Histone Deacetylase Inhibitors
This compound derivatives have been identified as potent histone deacetylase inhibitors. This is significant for cancer therapy as histone deacetylase inhibitors can induce cell cycle arrest and apoptosis in cancer cells. These derivatives offer promising avenues for the development of novel anticancer therapies (Blackburn et al., 2013).
Antibacterial Activity
Derivatives of this compound have been studied for their antibacterial activity. A study focused on novel chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, revealing good activity against Gram-positive bacteria. This suggests the potential of this compound derivatives in developing new antibacterial compounds (Ienascu et al., 2022).
Spectroscopic and Structural Studies
Spectroscopic and structural studies of this compound derivatives have provided insights into their molecular structure and properties. For instance, a study on 4-hydroxybenzamide reported detailed vibrational spectral analyses, exploring the molecular structure and chemical properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives (Ramesh et al., 2020).
Safety and Hazards
N-cyclopropyl-4-hydroxybenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-1-7(2-6-9)10(13)11-8-3-4-8/h1-2,5-6,8,12H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGKFIQQGYRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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